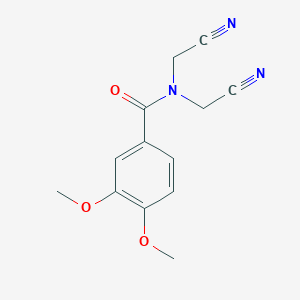

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-bis(cianometil)-3,4-dimetoxi-benzamida es un compuesto orgánico que pertenece a la clase de amidas cianometiladas. Este compuesto se caracteriza por la presencia de dos grupos cianometil unidos al átomo de nitrógeno de la amida, junto con dos grupos metoxilo en el anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N,N-bis(cianometil)-3,4-dimetoxi-benzamida generalmente implica la reacción de 3,4-dimetoxi-benzamida con agentes cianometilantes. Un método común es la reacción de 3,4-dimetoxi-benzamida con formaldehído y cianuro de trimetilsililo en presencia de un catalizador de cobre. Esta reacción procede a través de un mecanismo de tipo Strecker, donde el nitrógeno de la amida ataca al carbono electrófilo del formaldehído, seguido de un ataque nucleofílico por el ion cianuro .

Métodos de Producción Industrial: En un entorno industrial, la producción de N,N-bis(cianometil)-3,4-dimetoxi-benzamida se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento de la reacción, lo que la hace adecuada para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: N,N-bis(cianometil)-3,4-dimetoxi-benzamida experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos cianometil pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.

Reacciones de Ciclización: El compuesto puede sufrir reacciones de ciclización para formar compuestos heterocíclicos, como oxadiazoles y triazoles.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Se utilizan comúnmente reactivos como haluros de alquilo y bases como carbonato de potasio.

Ciclización: Se emplean reactivos como hidracina y hidroxilamina en presencia de catalizadores ácidos o básicos.

Productos Principales:

Productos de Sustitución: Varias amidas y nitrilos sustituidos.

Productos de Ciclización: Compuestos heterocíclicos como oxadiazoles y triazoles.

Aplicaciones Científicas De Investigación

N,N-bis(cianometil)-3,4-dimetoxi-benzamida tiene varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y heterociclos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora como precursor para el desarrollo de agentes farmacéuticos.

Industria: El compuesto se utiliza en la síntesis de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de N,N-bis(cianometil)-3,4-dimetoxi-benzamida implica su interacción con varios objetivos moleculares. Los grupos cianometil pueden actuar como electrófilos, reaccionando con sitios nucleofílicos en moléculas biológicas. Esto puede conducir a la inhibición de enzimas o la interrupción de los procesos celulares. Los grupos metoxilo en el anillo de benceno pueden mejorar la lipofilia del compuesto, facilitando su interacción con las membranas lipídicas y las proteínas .

Compuestos Similares:

N,N-bis(cianometil)trifluorometanosulfonamida: Este compuesto también contiene grupos cianometil, pero difiere en la presencia de una porción de trifluorometanosulfonamida.

N,N-bis(cianometil)metilendiamina: Similar en estructura, pero contiene una columna vertebral de metilendiamina en lugar de una benzamida.

Singularidad: N,N-bis(cianometil)-3,4-dimetoxi-benzamida es único debido a la presencia de grupos cianometil y metoxilo, que confieren reactividad química y propiedades biológicas distintas. La combinación de estos grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en síntesis orgánica y química medicinal.

Comparación Con Compuestos Similares

N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound also contains cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.

N,N-bis(cyanomethyl)methylenediamine: Similar in structure but contains a methylenediamine backbone instead of a benzamide.

Uniqueness: N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide is unique due to the presence of both cyanomethyl and methoxy groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Propiedades

IUPAC Name |

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-11-4-3-10(9-12(11)19-2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUJYYKDHAQDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![6-{[4-(DIMETHYLAMINO)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5587660.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide](/img/structure/B5587688.png)

METHANONE](/img/structure/B5587694.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)

![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)

![6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B5587730.png)